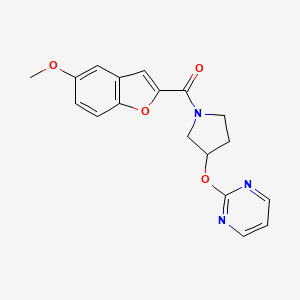

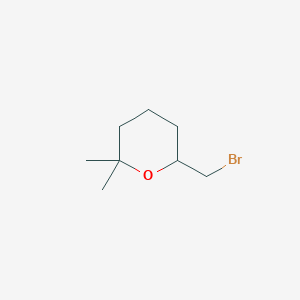

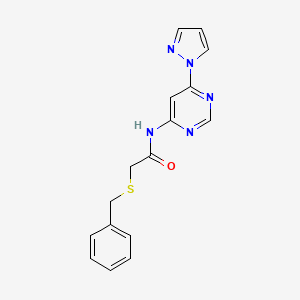

![molecular formula C19H17N3O7S2 B2480255 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164537-99-8](/img/structure/B2480255.png)

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that exhibit a wide range of biological and chemical properties due to their complex molecular structure. The core components include a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a sulfamoylbenzo[d]thiazol group, and an iminoacetate ester, all of which contribute to its unique chemical behavior.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multiple steps, including cyclization reactions, alkylation, and oxidation processes. For instance, the synthesis of related thiazocine derivatives through cyclization using thionyl chloride demonstrates the complexity and specificity required in synthesizing such compounds (Ohkata, Takee, & Akiba, 1985). Additionally, palladium-catalyzed oxidative aminocarbonylation-cyclization represents another pathway for creating complex molecules with similar structures (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often involves intricate arrangements of atoms and bonds. X-ray diffraction studies provide valuable insights into the configuration and stereochemistry of these molecules, elucidating their three-dimensional arrangement and contributing to understanding their chemical reactivity and interactions (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Chemical Reactions and Properties

The chemical behavior of this compound can be inferred from reactions involving similar moieties. For example, the oxidation of thiazocines highlights the potential reactivity of sulfur-containing compounds, where different oxidizing agents lead to various oxidation products, illustrating the compound's diverse chemical reactivity (Ohkata et al., 1985).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study reported a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, showing significant stereoselectivity with the Z isomers being formed preferentially or exclusively. This method opens up new pathways for the synthesis of complex molecules including similar structures to the compound (Gabriele et al., 2006).

Another study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, utilizing related chemical frameworks. The research outlines the potential for developing novel therapeutic agents based on similar chemical structures (Abdel-Wahab et al., 2008).

Research on the synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors included in silico study for enzyme inhibitory potential, indicating the compound's relevance in medicinal chemistry and drug discovery (Abbasi et al., 2019).

Antimicrobial and Enzyme Inhibitory Applications

A study on the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes highlighted their potential in addressing human epidemic-causing bacterial strains, showcasing the utility of related compounds in antimicrobial applications (Mishra et al., 2019).

Investigation into the antimicrobial activity of 1, 4-Benzoxazine analogues synthesized from salicylaldehydes and maleic anhydride against various bacterial strains revealed significant activity, underscoring the potential of similar structures for the development of new antibacterial agents (Kadian et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S2/c1-27-17(23)9-22-12-7-6-11(31(20,25)26)8-16(12)30-19(22)21-18(24)15-10-28-13-4-2-3-5-14(13)29-15/h2-8,15H,9-10H2,1H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNVLDVHZKEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

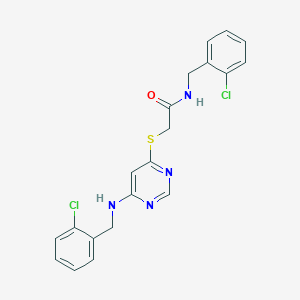

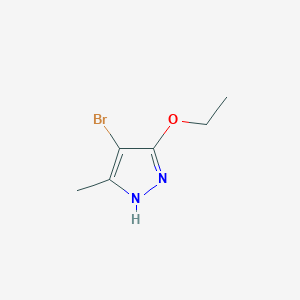

![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)

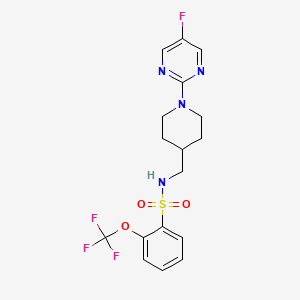

![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)

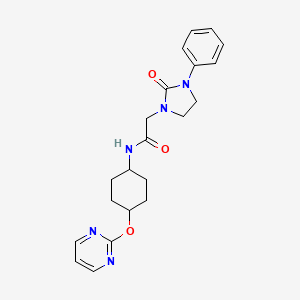

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)